molecular formula C17H19ClN2O6S2 B2961625 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 946343-34-6

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2961625
CAS No.: 946343-34-6
M. Wt: 446.92
InChI Key: GKOQIQLLHTUFJV-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine moiety and a substituted phenyl ring. The 3,4-dimethoxybenzenesulfonamide moiety enhances solubility and metabolic stability, while the 4-chloro substituent on the phenyl ring may influence electronic and steric interactions in biological systems . The 1,1-dioxidoisothiazolidine ring introduces a sulfone group, which can modulate reactivity and tautomeric equilibria compared to non-oxidized analogs.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O6S2/c1-25-16-7-5-13(11-17(16)26-2)28(23,24)19-12-4-6-14(18)15(10-12)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOQIQLLHTUFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound belonging to the class of thiazolidine derivatives. Its unique structural features and functional groups suggest potential biological activities that are significant in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O5S, with a molecular weight of approximately 423.85 g/mol. The compound features:

  • Chloro-substituted phenyl group
  • Dioxidoisothiazolidin ring
  • Dimethoxybenzenesulfonamide moiety

These components contribute to the compound's reactivity and biological interactions.

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures have shown antimicrobial properties against various pathogens. The sulfonamide group is known for its antibacterial effects due to its ability to inhibit bacterial folic acid synthesis. Studies have demonstrated that modifications in the structure can enhance the antibacterial potency of sulfonamides.

Anticancer Properties

The compound's interaction with specific molecular targets may also confer anticancer properties. Thiazolidine derivatives have been investigated for their potential to induce apoptosis in cancer cells. In vitro studies suggest that the presence of the dioxidoisothiazolidin moiety may enhance cytotoxicity against certain cancer cell lines.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. It is hypothesized that the compound may interfere with cellular signaling pathways, leading to altered cellular responses. The exact pathways remain under investigation but could involve inhibition of key enzymes involved in metabolic processes.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Anticancer ActivityShowed increased apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study 3Mechanism ExplorationIdentified potential targets including dihydropteroate synthase, suggesting a dual mechanism involving both antibacterial and anticancer effects .

Comparison with Similar Compounds

Key Structural Features:

  • Core scaffold : The compound’s sulfonamide group is linked to a 3,4-dimethoxyphenyl ring, differentiating it from simpler benzenesulfonamides (e.g., tosyl derivatives).
  • Substituted phenyl ring : The 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group introduces steric bulk and electronic effects due to the electron-withdrawing chlorine and sulfone groups.
  • Tautomerism : Unlike thione-containing analogs (e.g., triazole-thiones in ), the 1,1-dioxidoisothiazolidine ring avoids tautomeric equilibria, stabilizing the sulfone form .

Comparison Table: Structural Analogues

Compound Name/ID Core Structure Substituents/R-Groups Key Functional Groups
Target Compound Benzenesulfonamide 3,4-dimethoxy; 4-Cl-3-(1,1-dioxidoisothiazolidin-2-yl) Sulfonamide, sulfone, chloro, methoxy
Compound [7–9] () 1,2,4-Triazole-3-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Triazole-thione, sulfonyl, fluoro
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)chromen-4-one; isopropylbenzamide Fluorophenyl, chromone, amide

Physicochemical Properties

Spectral Data:

  • IR Spectroscopy :

    • The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the sulfone’s stability, contrasting with thiol tautomers in triazole-thiones (e.g., compounds [7–9] in ) .
    • νC=S bands (1247–1255 cm⁻¹) in triazole-thiones are absent here due to the oxidized sulfone group.
    • νNH vibrations (3278–3414 cm⁻¹) align with sulfonamide NH groups, similar to hydrazinecarbothioamides in .
  • 1H-NMR/13C-NMR: Methoxy groups (3,4-dimethoxy) would exhibit singlet peaks at ~3.8–4.0 ppm (1H) and 55–60 ppm (13C). The 1,1-dioxidoisothiazolidine ring’s protons are expected to resonate downfield (~3.5–4.5 ppm) due to electron-withdrawing sulfone effects, differing from non-sulfonated isothiazolidines.

Thermal Stability:

  • While direct melting point data for the target compound is unavailable, analogs like Example 53 () exhibit MP = 175–178°C, suggesting that sulfonamides with fluorinated aromatic systems have moderate thermal stability. The target’s methoxy groups may lower its MP compared to halogenated analogs .

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